molecular formula C17H15ClN2O4S B14493878 4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-66-7

4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B14493878
CAS No.: 65116-66-7
M. Wt: 378.8 g/mol
InChI Key: OHNKXNIWGXULTL-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(2,5-Dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide include:

  • 2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide
  • 4-(2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide

These compounds share structural similarities but differ in specific functional groups, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and applications.

Properties

CAS No.

65116-66-7

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H15ClN2O4S/c1-17(13-4-2-3-5-14(13)18)10-15(21)20(16(17)22)11-6-8-12(9-7-11)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24)

InChI Key

OHNKXNIWGXULTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3Cl

Origin of Product

United States

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